molecular formula C14H11ClO B1316947 4'-Methylbiphenyl-2-carbonyl chloride CAS No. 114772-35-9

4'-Methylbiphenyl-2-carbonyl chloride

Cat. No.: B1316947
CAS No.: 114772-35-9
M. Wt: 230.69 g/mol
InChI Key: CWYDJVNQLOTFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methylbiphenyl-2-carbonyl chloride is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of a carbonyl chloride group attached to a biphenyl structure with a methyl group at the 4’ position. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylbiphenyl-2-carbonyl chloride typically involves the reaction of 4’-methylbiphenyl-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4’-Methylbiphenyl-2-carboxylic acid+SOCl24’-Methylbiphenyl-2-carbonyl chloride+SO2+HCl\text{4'-Methylbiphenyl-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{4'-Methylbiphenyl-2-carbonyl chloride} + \text{SO}_2 + \text{HCl} 4’-Methylbiphenyl-2-carboxylic acid+SOCl2​→4’-Methylbiphenyl-2-carbonyl chloride+SO2​+HCl

This method is widely used due to its efficiency and high yield .

Industrial Production Methods

In industrial settings, the production of 4’-Methylbiphenyl-2-carbonyl chloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher throughput and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

4’-Methylbiphenyl-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 4’-methylbiphenyl-2-carboxylic acid and hydrochloric acid.

    Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acid or base catalysts for hydrolysis

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions

Major Products Formed

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Thioesters: Formed from reactions with thiols

    4’-Methylbiphenyl-2-carboxylic acid: Formed from hydrolysis

Scientific Research Applications

4’-Methylbiphenyl-2-carbonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methylbiphenyl-2-carboxylic acid
  • 4’-Methylbiphenyl-2-cyanide
  • 4’-Methylbiphenyl-2-aldehyde

Uniqueness

4’-Methylbiphenyl-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this reactive group and therefore have different chemical properties and applications.

Properties

IUPAC Name

2-(4-methylphenyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYDJVNQLOTFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560149
Record name 4'-Methyl[1,1'-biphenyl]-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-35-9
Record name 4′-Methyl[1,1′-biphenyl]-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114772-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methyl[1,1'-biphenyl]-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methylbiphenyl-2-carbonyl chloride
Reactant of Route 2
4'-Methylbiphenyl-2-carbonyl chloride
Reactant of Route 3
4'-Methylbiphenyl-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4'-Methylbiphenyl-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
4'-Methylbiphenyl-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.